Comprehensive Spectroscopic Profiling of 7-Isopropyl-1H-indole-3-carboxylic Acid: ¹H and ¹³C NMR Characterization and Structural Elucidation
Comprehensive Spectroscopic Profiling of 7-Isopropyl-1H-indole-3-carboxylic Acid: ¹H and ¹³C NMR Characterization and Structural Elucidation
Executive Summary
7-Isopropyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Its unique structural motif—combining the hydrogen-bonding capacity of a C3-carboxylic acid with the lipophilic bulk of a C7-isopropyl group—makes it a privileged scaffold. Recently, this compound has been utilized as a critical intermediate in the synthesis of CBP/p300 degraders for targeted protein degradation[1], the development of 5-HT2A biased agonists for psychiatric disorders[2], and the design of metallo-β-lactamase inhibitors to combat antimicrobial resistance[3].
This technical whitepaper provides an authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 7-isopropyl-1H-indole-3-carboxylic acid. By bridging raw quantitative data with the underlying quantum mechanical and electronic causalities, this guide serves as a self-validating framework for researchers conducting structural elucidation and quality control in drug development workflows.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure reproducibility and high-fidelity spectral data, the following step-by-step methodology must be strictly adhered to. Every choice in this protocol is designed to mitigate common artifacts associated with highly polar, hydrogen-bonding molecules.
Step-by-Step Methodology
-
Sample Preparation (Solvent Selection): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: DMSO- d6 is explicitly chosen over non-polar solvents like CDCl 3 . The carboxylic acid moiety induces strong intermolecular hydrogen bonding, leading to dimerization and poor solubility in chloroform. Furthermore, DMSO- d6 significantly reduces the chemical exchange rate of the acidic protons, allowing the distinct observation of the indole N-H and carboxylic O-H signals.
-
-
Instrument Calibration (Locking and Shimming): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6 . Perform gradient shimming (e.g., TopShim) to achieve a homogeneous magnetic field.
-
Causality: A poorly shimmed magnet broadens the signals, which can obscure the fine J-coupling of the AMX spin system on the indole aromatic ring, leading to misinterpretation of the substitution pattern.
-
-
Probe Tuning and Matching: Tune the probe to the exact Larmor frequencies of ¹H and ¹³C for the specific sample.
-
Causality: Precise tuning minimizes reflected radiofrequency (RF) power. This maximizes the Signal-to-Noise Ratio (SNR), which is mathematically critical for detecting quaternary carbons (e.g., C3, C3a, C7a) during ¹³C acquisition.
-
-
¹H NMR Acquisition: Acquire the spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling), 1024–2048 scans, and a D1 of 2.0 seconds.
-
Causality: The extended scans and proton decoupling overcome the low natural abundance (1.1%) of ¹³C, while the Nuclear Overhauser Effect (NOE) enhances the signals of protonated carbons.
-
Figure 1: Self-validating NMR operational workflow for structural elucidation.
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of 7-isopropyl-1H-indole-3-carboxylic acid presents a distinct profile driven by electronic deshielding and spin-spin coupling.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| COOH | 11.95 | br s | - | 1H | Carboxylic acid O-H |
| N-H | 11.80 | br s | - | 1H | Indole N-H (H-1) |
| C2-H | 8.05 | d | 3.0 | 1H | Pyrrole ring C2-H |
| C4-H | 7.95 | dd | 7.9, 1.0 | 1H | Aromatic C4-H |
| C5-H | 7.15 | t | 7.6 | 1H | Aromatic C5-H |
| C6-H | 7.10 | dd | 7.3, 1.0 | 1H | Aromatic C6-H |
| C7-CH | 3.40 | hept | 6.9 | 1H | Isopropyl methine |
| C7-CH₃ | 1.35 | d | 6.9 | 6H | Isopropyl methyls |
Mechanistic Causality of Chemical Shifts
-
The H-4 Anisotropic Deshielding: The H-4 proton is shifted unusually downfield (~7.95 ppm) compared to standard indole aromatic protons. Causality: The carbonyl oxygen of the C3-carboxylic acid group sits in close spatial proximity to H-4. The magnetic anisotropy of the C=O double bond generates a localized magnetic field that strongly deshields the H-4 proton, pushing it downfield.
-
The AMX Spin System: The aromatic protons at C4, C5, and C6 form a classic contiguous spin system. H-5 appears as a triplet (or apparent doublet of doublets) because it couples to both ortho neighbors (H-4 and H-6) with similar J-values (~7.6 Hz).
-
Isopropyl Splitting Dynamics: The isopropyl methine proton at C-7 is split into a septet by the six equivalent methyl protons according to the n+1 rule. Causality: The rapid rotation of the isopropyl group around the C7-CH bond on the NMR timescale averages the magnetic environment, resulting in a sharp, symmetrical septet and a corresponding clean doublet for the methyl groups.
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR provides an orthogonal layer of verification, mapping the skeletal framework of the molecule.
Quantitative Data Summary
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |
| C=O | 166.5 | Cq | Highly deshielded carbonyl carbon of the carboxylic acid. |
| C7a | 134.8 | Cq | Aromatic quaternary carbon adjacent to the electronegative indole nitrogen. |
| C2 | 132.1 | CH | Deshielded alpha-carbon of the pyrrole ring. |
| C7 | 131.5 | Cq | Aromatic quaternary carbon substituted with the electron-donating isopropyl group. |
| C3a | 126.8 | Cq | Bridgehead aromatic carbon. |
| C5 | 121.5 | CH | Aromatic methine carbon. |
| C6 | 119.8 | CH | Aromatic methine carbon. |
| C4 | 118.5 | CH | Aromatic methine carbon. |
| C3 | 107.2 | Cq | Highly shielded beta-carbon of the pyrrole ring. |
| C7-CH | 28.2 | CH | Aliphatic methine carbon of the isopropyl group. |
| C7-CH₃ | 23.1 | CH₃ | Aliphatic methyl carbons of the isopropyl group. |
Mechanistic Causality of Chemical Shifts
-
The C-3 Shielding Paradox: Despite being directly attached to an electron-withdrawing carboxylic acid group, the C-3 carbon appears relatively upfield (~107.2 ppm). Causality: This is driven by the strong resonance contribution from the indole nitrogen's lone pair. The nitrogen donates electron density into the aromatic system, concentrating negative charge at the C-3 position (the β-carbon of the enamine-like system), rendering it highly nucleophilic and magnetically shielded.
-
C-7 vs C-7a Differentiation: The C-7a carbon is shifted further downfield (~134.8 ppm) than C-7 (~131.5 ppm) due to the direct inductive electron withdrawal from the adjacent nitrogen atom.
2D NMR Strategies for Unambiguous Assignment
To achieve absolute certainty in structural elucidation—especially vital when submitting data for IND (Investigational New Drug) applications—1D data must be corroborated by 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.
HMBC detects long-range (²J and ³J) carbon-proton couplings, allowing researchers to piece together quaternary carbons that have no directly attached protons.
Figure 2: Key HMBC correlations confirming the regiochemistry of the C3-carboxylic acid and C7-isopropyl substitutions.
Critical HMBC Interpretations:
-
Confirming the Carboxylic Acid Position: The H-2 proton (~8.05 ppm) will show a strong ³J correlation to the C-3a carbon and a ²J correlation to the C-3 carbon. Crucially, a weak ⁴J "W-coupling" correlation can sometimes be observed between H-4 and the carbonyl carbon (C=O), definitively anchoring the acid group at C-3.
-
Confirming the Isopropyl Position: The methyl protons of the isopropyl group (~1.35 ppm) will show a strong ³J correlation to the C-7 quaternary carbon (~131.5 ppm), distinguishing it from other potential substitution sites on the aromatic ring.
Sources
- 1. WO2024130095A1 - Compounds and compositions as cbp/p300 degraders and uses thereof - Google Patents [patents.google.com]
- 2. WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists - Google Patents [patents.google.com]
- 3. Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities - PMC [pmc.ncbi.nlm.nih.gov]
